"1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine" properties and characteristics
"1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine" properties and characteristics
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, analytical characterization, potential applications, and safety considerations for the thiazole derivative, 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine. As a novel compound with limited publicly available data, this document synthesizes information from structurally related analogs to offer a predictive but scientifically grounded resource for researchers, scientists, and professionals in drug development. The methodologies and data presented herein are intended to serve as a foundational reference for the synthesis, identification, and safe handling of this compound, thereby facilitating further research into its potential biological and chemical significance.
Introduction and Chemical Identity
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine is a substituted thiazole compound featuring an ethyl group at the C2 position, a methyl group at the C4 position, and a methanamine (aminomethyl) group at the C5 position. The thiazole ring is a well-established pharmacophore found in numerous biologically active compounds, suggesting that this derivative may hold potential for applications in medicinal chemistry and materials science. This guide aims to provide a detailed, albeit predictive, technical profile of this molecule to stimulate and support future research endeavors.
Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine. These values are extrapolated from data on analogous thiazole derivatives and computational models. It is important to note that these are theoretical and require experimental verification.
| Property | Predicted Value | Notes and Rationale |
| Molecular Formula | C₇H₁₂N₂S | Based on the chemical structure. |
| Molecular Weight | 156.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Many simple alkylthiazoles are liquids at room temperature. |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimated based on the boiling points of similar substituted thiazoles. |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water. | The presence of the amine group may confer some water solubility, but the alkyl and thiazole moieties suggest higher solubility in organic solvents. |
| pKa (of the amine) | ~9.0 - 9.5 | Typical for a primary aliphatic amine. |
Proposed Synthesis and Purification
The synthesis of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine can be envisioned through a multi-step process starting from commercially available precursors. The following protocol is a proposed route and may require optimization.
Rationale for Synthetic Strategy
The proposed synthesis builds the thiazole ring first, followed by the introduction and modification of the functional group at the C5 position. This approach is common in thiazole chemistry and allows for the controlled installation of the desired substituents.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Ethyl-4-methyl-thiazole-5-carboxylic acid ethyl ester
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To a solution of propanthioamide in ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate.
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Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
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Purify the crude product by column chromatography on silica gel.
Step 2: Saponification to 2-Ethyl-4-methyl-thiazole-5-carboxylic acid
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Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
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Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
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After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Amidation to 2-Ethyl-4-methyl-thiazole-5-carboxamide
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Suspend the carboxylic acid from Step 2 in thionyl chloride and reflux for 2 hours to form the acid chloride.
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Remove the excess thionyl chloride under reduced pressure.
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Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane) and add it dropwise to a cooled, concentrated solution of ammonia in the same solvent.
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Stir the reaction mixture for 1-2 hours at room temperature.
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Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the crude amide.
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Recrystallize the crude product from a suitable solvent system.
Step 4: Reduction to 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine
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In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Add a solution of the amide from Step 3 in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting precipitate and wash it with THF.
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Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the target amine.
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Further purification can be achieved by distillation under reduced pressure.
Proposed Analytical Characterization
The identity and purity of the synthesized 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine should be confirmed by a combination of spectroscopic methods. The following table outlines the expected spectral data.
| Analytical Method | Expected Data |
| ¹H NMR (Proton NMR) | - A triplet and a quartet corresponding to the ethyl group (CH₃-CH₂).- A singlet for the methyl group on the thiazole ring.- A singlet for the aminomethyl group (CH₂-NH₂).- A broad singlet for the amine protons (NH₂), which is D₂O exchangeable. |
| ¹³C NMR (Carbon NMR) | - Resonances for the two carbons of the ethyl group.- A resonance for the methyl carbon.- A resonance for the aminomethyl carbon.- Three distinct resonances for the carbons of the thiazole ring. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 156.25).- Fragmentation patterns consistent with the loss of ethyl, methyl, and aminomethyl groups. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations in the range of 3300-3500 cm⁻¹ (a doublet for the primary amine).- C-H stretching vibrations around 2850-3000 cm⁻¹.- C=N and C=C stretching vibrations of the thiazole ring around 1500-1650 cm⁻¹. |
Potential Applications and Biological Significance
While the specific biological activity of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine has not been reported, the thiazole scaffold is a key component in a wide range of pharmaceuticals and biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. Therefore, this compound could serve as a valuable building block for the synthesis of new therapeutic agents. Its primary amine functionality also makes it a suitable candidate for further chemical modifications and for use as a ligand in coordination chemistry.
Safety and Handling
Based on the safety data for structurally similar compounds, 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine should be handled with care. The following precautions are recommended:
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]
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Inhalation: Avoid breathing vapors or mist. Use in a well-ventilated area or with a fume hood.
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Skin and Eye Contact: The compound is predicted to be a skin and eye irritant.[1] In case of contact, immediately wash with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
This safety information is precautionary and based on analogous compounds. A full safety assessment should be conducted before handling this chemical on a large scale.
Conclusion
This technical guide provides a predictive yet comprehensive overview of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine. The proposed synthetic route offers a viable pathway for its preparation, and the predicted analytical data provides a basis for its characterization. Given the prevalence of the thiazole motif in medicinal chemistry, this compound represents a promising candidate for further investigation. It is our hope that this guide will serve as a valuable resource for researchers and catalyze new discoveries in this area.
References
As direct references for the specific topic compound are unavailable, this list includes sources for analogous compounds and general synthetic methods that informed the content of this guide.
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PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]
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The Good Scents Company. 2-ethyl-4-methyl thiazole. [Link]
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U.S. Environmental Protection Agency. 2-(4-Methyl-5-thiazolyl)ethyl decanoate Properties. [Link]
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ChemBK. 2-Amino-4-Methyl-5-Acetyl Thiazole. [Link]



